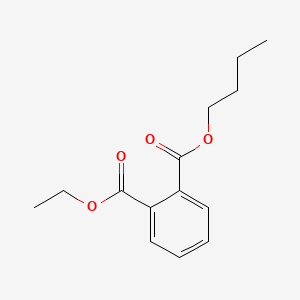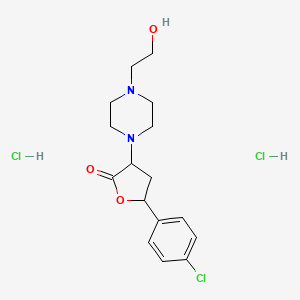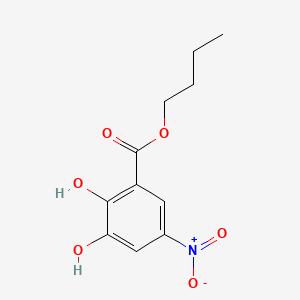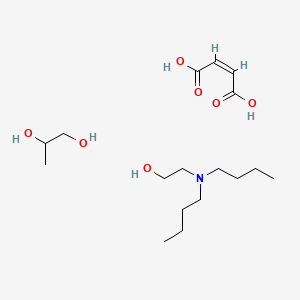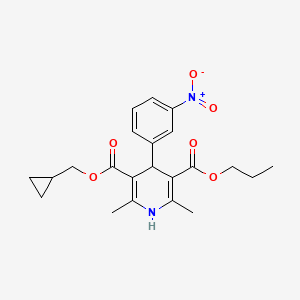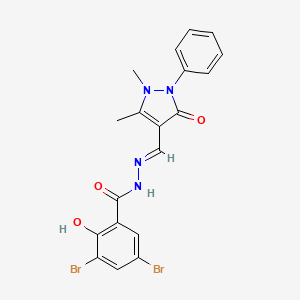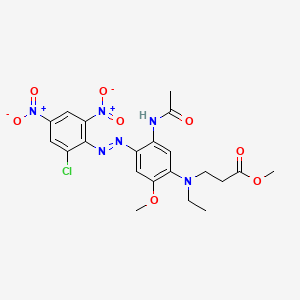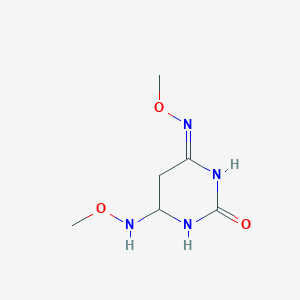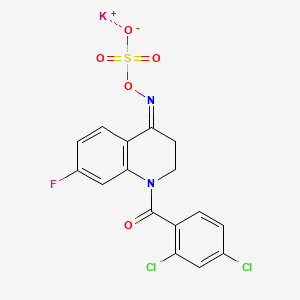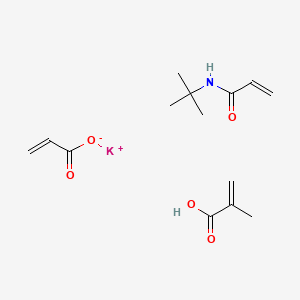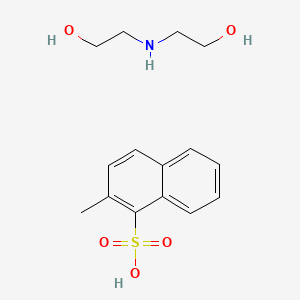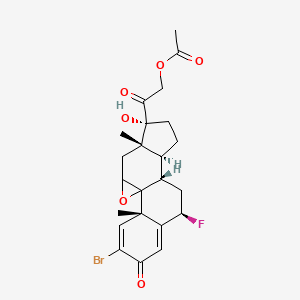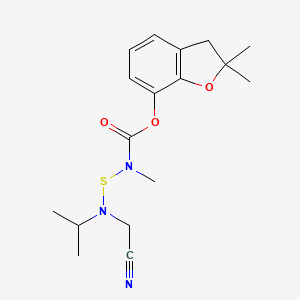
Carbamic acid, (((cyanomethyl)(1-methylethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (((cyanomethyl)(1-methylethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, also known as Carbosulfan, is a chemical compound with the molecular formula C20H32N2O3S. It is primarily used as an insecticide in agriculture to control pests on various crops. The compound is known for its effectiveness in protecting crops from a wide range of insects, making it a valuable tool in modern agriculture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbosulfan involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamic acid derivatives. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Carbosulfan is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the use of automated systems to monitor and control the reaction parameters. This ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, making Carbosulfan widely available for agricultural use .
化学反応の分析
Types of Reactions
Carbosulfan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its degradation and transformation in the environment.
Common Reagents and Conditions
Oxidation: Carbosulfan can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions. This reaction leads to the formation of sulfoxides and sulfones.
Reduction: Reduction of Carbosulfan can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically results in the formation of secondary amines.
Substitution: Substitution reactions involving Carbosulfan often occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from the chemical reactions of Carbosulfan include sulfoxides, sulfones, secondary amines, and substituted derivatives. These products are important for understanding the environmental fate and toxicity of Carbosulfan .
科学的研究の応用
Carbosulfan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Carbosulfan is used as a model compound to study the reactivity and mechanisms of carbamate esters. It is also used in the development of new synthetic methodologies for carbamate derivatives.
Biology: In biological research, Carbosulfan is studied for its effects on insect physiology and behavior. It is used to investigate the mechanisms of insecticide resistance and to develop new strategies for pest control.
Medicine: Although primarily used as an insecticide, Carbosulfan has potential applications in medicine. Research is ongoing to explore its use as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, Carbosulfan is used in the formulation of various agricultural products.
作用機序
Carbosulfan exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target insects. The molecular targets of Carbosulfan include the active site of acetylcholinesterase and various receptors involved in neurotransmission .
類似化合物との比較
Carbosulfan is part of a class of compounds known as carbamate insecticides. Similar compounds include carbofuran, aldicarb, and methomyl. Compared to these compounds, Carbosulfan is unique in its structural features and mode of action. It has a benzofuranyl ester moiety, which distinguishes it from other carbamates. Additionally, Carbosulfan has a broader spectrum of activity and is effective against a wider range of insect pests .
List of Similar Compounds
- Carbofuran
- Aldicarb
- Methomyl
- Oxamyl
- Thiodicarb
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
特性
CAS番号 |
82560-68-7 |
|---|---|
分子式 |
C17H23N3O3S |
分子量 |
349.4 g/mol |
IUPAC名 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[cyanomethyl(propan-2-yl)amino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)20(10-9-18)24-19(5)16(21)22-14-8-6-7-13-11-17(3,4)23-15(13)14/h6-8,12H,10-11H2,1-5H3 |
InChIキー |
GKJHNOQJWRWASI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



